1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde
Description
1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde is a cyclohexane carbaldehyde derivative featuring a but-2-yn-1-yl substituent and a methyl group at the 4-position of the cyclohexane ring. The compound’s synthesis likely involves transition metal-catalyzed cyclization or coupling reactions, as seen in related systems .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-but-2-ynyl-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-3-4-7-12(10-13)8-5-11(2)6-9-12/h10-11H,5-9H2,1-2H3 |
InChI Key |
MFLZWYFUQJFHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCC(CC1)C)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-methylcyclohexanone with but-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles under appropriate conditions.
Addition: The triple bond in the but-2-yn-1-yl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkenes, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted alkenes.
Scientific Research Applications
1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities between 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde and related compounds:
Notes:
- The target compound’s alkyne group may enhance reactivity in click chemistry or metal-catalyzed reactions compared to methoxy or sulfonamide derivatives .
- Piperidine-containing analogs (e.g., LAS-251) exhibit biological activity, suggesting that the absence of a nitrogen heterocycle in the target compound could reduce anesthetic effects .
Physicochemical Properties
While exact data for the target compound is unavailable, inferences can be made:
- Molecular Weight : Estimated at ~178.26 g/mol (C₁₂H₁₆O), comparable to 1-(4-methoxyphenyl)cyclohexane-1-carbaldehyde (218.30 g/mol) .
- Polarity : The aldehyde and alkyne groups increase polarity relative to methoxy or alkyl-substituted analogs, impacting solubility and crystallization behavior .
Research Tools and Methodologies
Biological Activity
1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde is a compound of interest in organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant studies highlighting its activity in various biological contexts.
The molecular formula for 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde is C12H18O, with a molecular weight of 178.27 g/mol. The compound features an aldehyde functional group and a butynyl substituent, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H18O |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 1-(But-2-ynyl)-4-methylcyclohexane-1-carbaldehyde |
| InChI | InChI=1S/C12H18O/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h10-11H,5-9H2,1-2H3 |
| SMILES | CC#CCC1(CCCC(C1)C)C=O |
Synthesis
The synthesis of 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves several steps:
- Starting Materials : The synthesis begins with commercially available cyclohexane derivatives.
- Functional Group Introduction : The butynyl group is introduced through alkylation or olefination reactions.
- Aldehyde Formation : The aldehyde group is formed via oxidation reactions, commonly using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Biological Mechanisms
The biological activity of 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde can be attributed to its ability to interact with various molecular targets within biological systems:
Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This mechanism is crucial in drug design as it can lead to the inhibition or activation of specific biochemical pathways.
Biochemical Pathways : The butynyl substituent may participate in π–π interactions and hydrogen bonding, influencing the compound's binding affinity and specificity towards biological targets.
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds similar to 1-(But-2-yn-1-y)-4-methylcyclohexane-1-carbaldehyde, focusing on their potential therapeutic applications:
- Enzyme Interaction Studies : Research indicates that compounds with similar structures can modulate enzyme activities involved in metabolic pathways. For instance, studies have shown that aldehydes can act as inhibitors for certain enzymes, impacting cellular metabolism and signaling pathways .
- Anticancer Activity : Compounds featuring similar functional groups have been investigated for their anticancer properties. For example, a related study reported that certain aldehydes could induce apoptosis in cancer cells by disrupting mitochondrial function and altering gene expression related to cell survival .
- Toxicological Assessments : Toxicological studies have highlighted the importance of understanding the safety profile of such compounds. Evaluations of cytotoxicity have been conducted using various cell lines to determine the therapeutic window for potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
